molecular formula C21H19FN2OS2 B2748979 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-79-4

2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2748979
CAS No.: 877652-79-4
M. Wt: 398.51
InChI Key: ACJISCHDBWBVCX-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a unique chemical with the linear formula C25H17FN2OS2 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . An efficient approach for the synthesis of test compounds has been developed, which includes the preparation of key isothiocyanate through a simple and ecological method using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C25H17FN2OS2 . The compound has a molecular weight of 444.553 .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres demonstrate the chemical versatility and potential for modification of the core structure, offering insights into the physicochemical properties and biological potential of these compounds. This research underscores the importance of the sulfur atom's position in determining the electronic spectra and potentially the biological activity profiles of these compounds (Zadorozhny et al., 2010).

Potential Medicinal Applications

  • The study on microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents highlights the synthesis of derivatives under microwave irradiation, resulting in compounds with significant cytotoxicity against human cancer cell lines. This suggests a promising avenue for the development of new anticancer therapeutics (Hosamani et al., 2015).
  • Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7 H-pyrrolo[2,3-d]pyrimidin-4-ols reveal compounds with significant activity against HCT-116 and A-549 cell lines, pointing towards the therapeutic potential of these compounds in cancer treatment (Harsha et al., 2018).

Environmental and Biological Sensing Applications

  • A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols has been developed, demonstrating the utility of such compounds in environmental and biological sciences for the sensitive and selective detection of thiophenols in water samples (Wang et al., 2012).

Antimicrobial and Antifungal Activity

  • The synthesis and evaluation of antibacterial and antifungal activity of new Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives underscore the antimicrobial potential of these compounds, with some demonstrating higher antifungal activity than fluconazole against Candida fungus species (Kahveci et al., 2020).

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives has been a priority in recent years, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests that “2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could have promising future applications in these areas.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJISCHDBWBVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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